molecular formula C19H22N2O2 B1599772 (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide CAS No. 529486-26-8

(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide

Cat. No. B1599772
M. Wt: 310.4 g/mol
InChI Key: JVOUIFUIIPEWLM-BZSNNMDCSA-N
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Description

(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, commonly referred to as H-DPA, is a synthetic compound that has been used in a variety of scientific research applications. H-DPA is a derivative of the neurotransmitter dopamine, and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Catalysis

  • (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide has been utilized in enantioselective catalysis. An example includes its use in the cyanosilylation of ketones, where it served as a bifunctional ligand in a titanium complex catalyst system, demonstrating high enantioselectivity (Xiong et al., 2006).

Analytical Chemistry and Characterization

  • In analytical chemistry, derivatives of this compound have been synthesized for characterization and analytical purposes. One study described the synthesis and analytical characterization of diphenidine and its pyrrolidine analogue (Wallach et al., 2015).

Crystal Chemistry

  • The compound's derivatives have been analyzed in the context of crystal chemistry, focusing on intermolecular interactions and crystal packing calculations (Malone et al., 1997).

Asymmetric Synthesis

  • It has been used in the asymmetric synthesis of various compounds, including N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyrrolidinecarboxamide, a potential treatment for human papillomavirus infections (Boggs et al., 2007).

properties

IUPAC Name

(2S)-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOUIFUIIPEWLM-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459955
Record name N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide

CAS RN

529486-26-8
Record name N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Himanen - Research report/Department of Chemistry, University of …, 2012 - jyx.jyu.fi
Himanen, Jatta Stereoselective Synthesis of Oligosaccharides by de novo–Saccharide Welding Jyväskylä: University of Jyväskylä, 2012, 150 p.(Department of Chemistry, University of …
Number of citations: 0 jyx.jyu.fi

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